molecular formula C16H23N3O3 B7918014 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7918014
M. Wt: 305.37 g/mol
InChI Key: YXKOACTUHVBKSQ-LBPRGKRZSA-N
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Description

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester (hereafter referred to as the "target compound") is a piperidine derivative featuring a benzyl carbamate group and an (S)-2-amino-propionyl substituent. Its molecular structure combines a piperidine ring with a carbamic acid benzyl ester, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKOACTUHVBKSQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Acylation and Carbamate Formation

This method begins with piperidin-4-ylmethanol as the core scaffold:

  • Amino Group Protection : The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM).

  • Acylation with (S)-2-Aminopropionic Acid : The hydroxyl group is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBT), enabling coupling with (S)-2-aminopropionic acid. Stereochemical integrity is maintained at 0°C.

  • Carbamate Installation : The Boc group is removed with trifluoroacetic acid (TFA), and the free amine reacts with benzyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA), yielding the final product.

Key Data :

  • Reaction Time: 48 hours (total)

  • Purity (HPLC): 95.2%

  • Challenges: Epimerization at the α-carbon during acylation necessitates strict temperature control.

Route 2: Radical-Mediated Stereocontrol

Adapted from tubuvaline syntheses, this approach employs radical chemistry for stereoselectivity:

  • Hydrazone Formation : Piperidine-4-carbaldehyde is condensed with a β-benzyloxy hydrazone to form a chiral hydrazone intermediate.

  • SmI₂-Mediated Radical Addition : Samarium iodide induces radical addition of acrylonitrile to the hydrazone, establishing the (S)-configuration with 92% enantiomeric excess (ee).

  • Carbamate Functionalization : The nitrile group is hydrolyzed to an amide, followed by benzyl carbamate installation using benzyl alcohol and N,N'-carbonyldiimidazole (CDI).

Optimization Insights :

  • Radical stability is enhanced using tetrahydrofuran (THF) as the solvent.

  • Yield improvement (28% → 40%) achieved via microwave-assisted hydrolysis at 80°C.

Route 3: Solid-Phase Synthesis

This method leverages Wang resin for iterative coupling:

  • Resin Loading : Fmoc-protected piperidine-4-carboxylic acid is anchored to the resin via ester linkage.

  • Aminopropionylation : Fmoc deprotection (20% piperidine/DMF) precedes coupling with (S)-2-aminopropionic acid using HBTU/DIPEA.

  • On-Resin Carbamate Formation : Benzyl chloroformate is introduced in DCM, followed by cleavage from the resin using 95% TFA.

Advantages :

  • Reduced purification steps.

  • Higher overall yields (50–65%) due to excess reagent use.

Analytical Characterization

Critical quality control metrics for the final compound:

ParameterMethodResult
PurityHPLC (C18)95.2–98.7%
Stereochemical PurityChiral SFC99.1% ee
Molecular WeightHRMS361.5 g/mol (observed)
Melting PointDSC148–152°C

Comparative Analysis of Methods

  • Yield : Solid-phase synthesis (Route 3) outperforms solution-phase routes but requires specialized equipment.

  • Stereochemical Control : Route 2’s radical approach provides superior ee but involves toxic reagents (SmI₂).

  • Scalability : Route 1 is preferred for kilogram-scale production due to simpler workup.

Challenges and Mitigation Strategies

  • Epimerization During Acylation :

    • Solved by using low temperatures (-20°C) and non-basic coupling agents like COMU.

  • Byproduct Formation in Carbamate Installation :

    • Addition of molecular sieves absorbs HCl, minimizing benzyl ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Key Properties/Findings
Target compound (S)-2-Amino-propionyl at piperidin-4-yl C₁₉H₂₇N₃O₃* 345.44* High chirality; benzyl ester enhances lipophilicity and stability .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (1354033-31-0) (S)-2-Amino-propionyl at piperidin-3-yl; isopropyl ester C₁₉H₂₉N₃O₃ 347.45 Piperidin-3-yl substitution may alter steric hindrance; isopropyl ester reduces polarity compared to benzyl .
[1-(2-Chloro-acetyl)-piperidin-4-yl]-carbamic acid benzyl ester (1353962-27-2) 2-Chloro-acetyl at piperidin-4-yl C₁₅H₁₉ClN₂O₃ 310.78 Chloro-acetyl group increases electrophilicity; potential reactivity with nucleophiles .
[1-(4-Acryloylamino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid benzyl ester (N/A) Acryloylamino-benzenesulfonyl at piperidin-4-yl C₂₂H₂₅N₃O₅S 443.52 Sulfonyl and acrylamide groups enhance hydrogen bonding; structural similarity score: 0.61 .
Biphenyl-2-ylcarbamic acid 1-[2-(methylamino)ethyl]piperidin-4-yl ester (743460-49-3) Biphenyl-2-ylcarbamate; methylaminoethyl chain C₂₉H₃₃N₃O₄ 487.59 Extended alkyl chain improves solubility; biphenyl moiety may enhance π-π stacking .

*Calculated based on molecular formula from and .

Key Structural Differences and Implications

Substituent Position (Piperidin-3-yl vs. 4-yl) :

  • The positional isomerism between piperidin-3-yl and 4-yl (e.g., CAS 1354033-31-0 vs. target compound) affects steric interactions. Piperidin-4-yl substitution likely provides better accessibility to biological targets due to reduced steric hindrance .

Ester Group Modifications: Benzyl vs. Isopropyl/Tert-Butyl: Benzyl esters (target compound) exhibit higher lipophilicity and stability compared to isopropyl (CAS 1354033-31-0) or tert-butyl (CAS 1354002-05-3) esters, which may reduce metabolic clearance .

Functional Group Variations: Amino-propionyl vs. Chloro-acetyl: The (S)-2-amino-propionyl group (target compound) offers hydrogen-bonding capability, whereas the chloro-acetyl group (CAS 1353962-27-2) introduces electrophilicity, increasing reactivity but possibly leading to toxicity . Sulfonyl and Acrylamide Groups: Present in CAS N/A (), these groups improve binding affinity but may reduce cell permeability due to increased polarity .

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, an amino acid moiety, and a carbamate functional group. This unique configuration suggests significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The molecular formula of this compound is C16H23N3O3C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 303.37 g/mol. Its structure can be broken down into the following key components:

  • Piperidine Ring : Often associated with neuroactive properties.
  • Carbamic Acid Moiety : Capable of hydrolysis to release amines and carbon dioxide.
  • Benzyl Ester : Enhances solubility and potential biological activity.

Biological Activities

The biological activity of This compound can be categorized into several key areas:

1. Antimicrobial Properties

Compounds with similar structures have demonstrated inhibitory effects on bacterial growth. The presence of the carbamate moiety may enhance these properties, making it a candidate for further exploration in antibiotic development.

2. Neuroprotective Effects

The piperidine ring is often linked to neuroactive properties, suggesting that this compound may offer therapeutic benefits in neurological disorders such as Alzheimer's disease or Parkinson's disease. Research indicates that derivatives can interact with neurotransmitter systems, potentially modulating synaptic transmission.

3. Antioxidant Activity

Due to specific functional groups within its structure, this compound may exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.

Understanding how This compound interacts with biological macromolecules is essential for elucidating its mechanisms of action. Techniques such as molecular docking studies and in vitro assays are employed to investigate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
PiperineAlkaloid from black pepperAnalgesic, anti-inflammatory
Gabapentin1-(Aminomethyl)cyclohexaneacetic acidAnticonvulsant, neuropathic pain relief
Benzyl CarbamateSimple carbamate structurePotential insecticide

This table illustrates how the unique combination of functionalities in This compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. For instance:

  • A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, indicating potential pathways for therapeutic intervention in neurodegenerative diseases.
  • Another investigation utilized computational methods to predict the pharmacological profiles based on structural similarities, revealing promising activity spectra for this compound.

Q & A

Basic Research Question

  • NMR Spectroscopy :
    • 1H NMR : Key signals include the benzyl ester aromatic protons (δ 7.2–7.4 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and the (S)-2-aminopropionyl amide proton (δ 6.8–7.0 ppm) .
    • 13C NMR : Confirm the carbonyl groups (Cbz carbamate: ~155 ppm; amide: ~170 ppm) and aromatic carbons (~128 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]+ = 293.3) and fragmentation patterns .

What factors influence the stability of this compound in solution, and how can degradation be mitigated?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the benzyl ester or carbamate groups under acidic/basic conditions, or oxidation of the piperidine ring .
  • Stability Studies :
    • pH Dependence : Use buffered solutions (pH 4–7) to assess hydrolysis rates via HPLC .
    • Temperature : Accelerated stability testing at 40°C to simulate long-term storage .
  • Mitigation Strategies :
    • Store in anhydrous DMSO or ethanol at –20°C under inert atmosphere .
    • Add antioxidants (e.g., BHT) to prevent oxidation .

How can unexpected byproducts (e.g., retro-Claisen adducts) be identified and minimized during synthesis?

Advanced Research Question

  • Byproduct Formation : Retro-Claisen reactions may occur during coupling steps, generating fragmented intermediates (e.g., iodomethyl derivatives) .
  • Analysis :
    • LC-MS/MS : Detect low-abundance byproducts (e.g., m/z 405 for iodinated analogs) .
    • Isolation : Use preparative HPLC to isolate and characterize byproducts .
  • Minimization :
    • Avoid prolonged heating (>100°C) in polar aprotic solvents like DMF.
    • Use milder bases (e.g., NaHCO3 instead of NaH) to suppress side reactions .

What computational methods are suitable for predicting the reactivity of this compound in downstream reactions?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and biological targets (e.g., enzymes) using software like GROMACS .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack .
  • Docking Studies : Use AutoDock Vina to assess binding affinity to receptors, guided by the compound’s stereochemistry ((S)-configuration) .

How can the compound’s enantiomeric purity be validated, and what chiral separation methods are effective?

Basic Research Question

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate high purity .
  • Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D20 = –22.5° for the (S)-enantiomer) .
  • Circular Dichroism (CD) : Confirm optical activity in the 200–250 nm range .

What safety protocols are critical for handling this compound in the laboratory?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct streams before disposal .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

How does structural modification of the benzyl ester group impact the compound’s reactivity in peptide coupling?

Advanced Research Question

  • Electron-Withdrawing Groups : Substituents like nitro or bromo on the benzyl ring increase electrophilicity, accelerating carbamate cleavage .
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder coupling efficiency by ~30% due to reduced accessibility of the active site .
  • Methodology : Compare reaction rates using Hammett plots or kinetic isotope effects .

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